4-[3-[3-(dimethylamino)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-[3-(dimethylamino)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide, commonly referred to as DMTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of DMTS is not well understood. However, studies have suggested that DMTS may exert its anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
DMTS has been shown to exhibit anti-cancer properties in various cancer cell lines. It has also been shown to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of DMTS.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMTS is its potential use in cancer treatment. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in cancer treatment.
Zukünftige Richtungen
There are several future directions for the study of DMTS. One direction is the further investigation of its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is the study of its potential use in material science and environmental science. Additionally, the development of more efficient synthesis methods for DMTS could lead to its wider use in various fields.
Synthesemethoden
DMTS can be synthesized through a multi-step process involving the reaction of various chemical compounds. The initial step involves the reaction of N,N-dimethylbenzenesulfonamide with 3-(dimethylamino)propylamine to produce N,N-dimethyl-3-(3-(dimethylamino)propyl)benzenesulfonamide. This is followed by the reaction of the resulting compound with 2-aminobenzaldehyde to produce 2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide. The final step involves the reaction of the resulting compound with sulfuric acid to produce DMTS.
Wissenschaftliche Forschungsanwendungen
DMTS has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DMTS has been shown to exhibit anti-cancer properties and has been studied for its potential use in cancer treatment. In material science, DMTS has been studied for its potential use as a dopant in organic light-emitting diodes. In environmental science, DMTS has been studied for its potential use in the removal of heavy metals from wastewater.
Eigenschaften
Molekularformel |
C22H28N4O2S2 |
---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
4-[3-[3-(dimethylamino)propyl]-2-phenylimino-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H28N4O2S2/c1-24(2)15-8-16-26-21(17-29-22(26)23-19-9-6-5-7-10-19)18-11-13-20(14-12-18)30(27,28)25(3)4/h5-7,9-14,17H,8,15-16H2,1-4H3 |
InChI-Schlüssel |
XZMNTKSGZLQXDB-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Kanonische SMILES |
CN(C)CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.